

Spectroscopic Profile of Triallyl Aconitate: A Technical Guide

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Disclaimer: The spectroscopic data presented in this document for **triallyl aconitate** is predicted based on the analysis of its constituent chemical moieties, specifically aconitic acid and allyl groups. As of the compilation of this guide, experimental spectroscopic data for **triallyl aconitate** is not publicly available. This guide is intended for researchers, scientists, and drug development professionals to provide a theoretical spectroscopic framework for this compound.

Introduction

Triallyl aconitate is the triester of aconitic acid and allyl alcohol. Aconitic acid, a tricarboxylic acid, exists as cis and trans isomers. The esterification of these isomers with three equivalents of allyl alcohol yields the corresponding cis- or trans-**triallyl aconitate**. This molecule combines the structural features of an unsaturated tricarboxylic acid backbone with the reactive terminal double bonds of the allyl groups, making it a potentially interesting monomer for polymerization and a versatile building block in organic synthesis. This guide provides a predicted spectroscopic profile of **triallyl aconitate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **triallyl aconitate**. These predictions are derived from the known spectral properties of cis- and trans-aconitic acid and various allyl-containing compounds, such as triallyl cyanurate.

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Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data for trans-**Triallyl Aconitate**

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
|--------------------|--------------|-------------|----------------------|
| ~6.9 | S | 1H | =CH- |
| ~5.9 | m | 3H | -CH=CH ₂ |
| ~5.3 | m | 6H | -CH=CH ₂ |
| ~4.6 | d | 6H | -O-CH ₂ - |
| ~3.8 | S | 2H | -CH ₂ - |

Predicted ¹³C NMR Data for trans-Triallyl Aconitate

| Chemical Shift (δ) ppm | Assignment |
|------------------------|---------------------|
| ~170 | C=O (ester) |
| ~168 | C=O (ester) |
| ~165 | C=O (ester) |
| ~135 | =CH- |
| ~132 | -CH=CH ₂ |
| ~118 | -CH=CH ₂ |
| ~65 | -O-CH₂- |
| ~40 | -CH ₂ - |

Rationale for Prediction: The predicted chemical shifts are based on data for trans-aconitic acid and triallyl isocyanurate. For trans-aconitic acid, the vinylic proton appears around 6.93 ppm and the methylene protons at approximately 3.74 ppm.[1] The allyl group protons in triallyl isocyanurate show signals in the regions of 5.7-5.9 ppm (=CH-), 5.1-5.3 ppm (=CH₂), and 4.3-4.5 ppm (-CH₂-).[2] Esterification is expected to shift the methylene protons of the allyl group



downfield to around 4.6 ppm. Similarly, the ¹³C NMR predictions are based on the known shifts for aconitic acid and the characteristic signals for the allyl group carbons at approximately 132 ppm (-CH=), 118 ppm (=CH₂), and 65 ppm (-O-CH₂-).[2]

Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorption Bands for Triallyl Aconitate

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|--|
| ~3100-3000 | Medium | =C-H stretch (alkene) |
| ~2980-2850 | Medium | C-H stretch (alkane) |
| ~1730 | Strong | C=O stretch (α , β -unsaturated ester) |
| ~1720 | Strong | C=O stretch (saturated ester) |
| ~1650 | Medium | C=C stretch (alkene) |
| ~1200-1100 | Strong | C-O stretch (ester) |

Rationale for Prediction: The predicted IR absorptions are based on the functional groups present in **triallyl aconitate**. The strong carbonyl (C=O) stretching bands for the ester groups are expected around 1735-1715 cm⁻¹.[3] The presence of both saturated and α,β -unsaturated ester functionalities may lead to two distinct or a broadened carbonyl absorption. The C=C stretching of the allyl groups and the aconitate backbone are predicted to appear around 1650 cm⁻¹. The =C-H stretching of the vinyl groups will be observed just above 3000 cm⁻¹, a characteristic feature for unsaturated systems.[4] The strong C-O stretching of the ester linkages will be prominent in the 1300-1000 cm⁻¹ region.[3]

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data for Triallyl Aconitate (C15H18O6)



| m/z | lon | Notes |
|--------|--------------------------|-----------------------------|
| 294.11 | [M]+ | Molecular Ion |
| 253 | [M - C₃H₅] ⁺ | Loss of an allyl radical |
| 237 | [M - OC₃H₅] ⁺ | Loss of an allyloxy radical |
| 197 | [M - C3H5 - C3H4O]+ | Subsequent fragmentation |
| 41 | [C₃H₅] ⁺ | Allyl cation (base peak) |

Rationale for Prediction: The molecular weight of **triallyl aconitate** ($C_{15}H_{18}O_{6}$) is 294.29 g/mol . In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 294. The fragmentation pattern is expected to be dominated by the loss of the allyl groups. The loss of an allyl radical ($C_{3}H_{5}$, 41 Da) would result in a fragment at m/z 253. The cleavage of the ester bond could lead to the loss of an allyloxy radical ($OC_{3}H_{5}$, 57 Da), giving a fragment at m/z 237. The most abundant peak (base peak) is predicted to be the allyl cation ($C_{3}H_{5}$) at m/z 41.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for a liquid sample like **triallyl aconitate**.

NMR Spectroscopy

- Sample Preparation:
 - Dissolve approximately 5-20 mg of the purified triallyl aconitate in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₀).[5][6][7]
 - Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
 - Filter the solution through a small plug of glass wool or a syringe filter directly into a clean,
 dry 5 mm NMR tube to remove any particulate matter.[5]
 - The final sample height in the tube should be approximately 4-5 cm.[8]



- Cap the NMR tube securely.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
 - Place the sample into the NMR magnet.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.
 - Acquire the ¹H NMR spectrum. A standard pulse sequence with a 90° pulse angle is typically used.
 - For ¹³C NMR, a proton-decoupled pulse sequence is used to obtain singlets for each unique carbon atom. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean with a suitable solvent (e.g., isopropanol) and allow it to dry completely.[9]
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
 - Place a small drop of neat triallyl aconitate directly onto the center of the ATR crystal.[10]
 - Lower the ATR press to ensure good contact between the sample and the crystal.



Acquire the IR spectrum. Typically, the spectrum is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (Direct Infusion ESI-MS)

- Sample Preparation:
 - Prepare a dilute solution of triallyl aconitate (approximately 1-10 μg/mL) in a mass spectrometry-compatible solvent such as methanol or acetonitrile.
 - A small amount of an ionization aid, such as formic acid (0.1%), may be added to promote protonation in positive ion mode.
- Data Acquisition:
 - Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μL/min).[11]
 - Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500) in positive ion mode.
 - For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmenting it to observe the daughter ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound like **triallyl aconitate**.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **triallyl aconitate**.

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